(R)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the formation of the desired enantiomer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions yield corresponding oxides or amines.
Scientific Research Applications
®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of amine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
- (3-Bromo-5-fluorophenyl)hydrazine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C8H6BrF4N |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
InChI Key |
XKXKWPXALQQBFF-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
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